1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one
Description
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Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-25-20-12-10-18(11-13-20)19-7-5-6-15-23(17-19)22(24)14-16-26-21-8-3-2-4-9-21/h2-4,8-13,19H,5-7,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOWHTKOMLJIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an azepane ring and a phenylthio group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉NOS |
| Molecular Weight | 299.41 g/mol |
| Functional Groups | Methoxy, Azepane, Phenylthio |
| Synthesis Method | Multi-step organic synthesis |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly MCF-7 (human breast cancer cells).
Mechanism of Action:
The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the phenylthio group is believed to enhance its interaction with cellular targets, potentially disrupting critical signaling pathways involved in tumor growth.
Case Studies and Research Findings
A notable study assessed the cytotoxic effects of similar compounds on MCF-7 cells using the MTT assay, revealing significant cytotoxicity compared to standard treatments like Tamoxifen. The results indicated that modifications in the chemical structure could lead to enhanced biological activity.
Table 2: Cytotoxic Activity Against MCF-7 Cells
| Compound | IC₅₀ (µM) | Comparison with Tamoxifen |
|---|---|---|
| This compound | TBD | Higher |
| Tamoxifen | 0.5 | Reference |
Pharmacological Studies
In addition to anticancer properties, related compounds have shown promise in other areas:
- Anti-inflammatory Activity: Some derivatives exhibited significant anti-inflammatory effects in preclinical models.
- Analgesic Effects: Compounds derived from similar scaffolds demonstrated analgesic properties in pain models.
Preparation Methods
Optimization of Azepane Formation
- Catalyst screening : Grubbs II outperforms Hoveyda-Grubbs in RCM due to enhanced tolerance for electron-rich aryl groups.
- Solvent effects : Dichloromethane (DCM) minimizes side reactions compared to THF or toluene.
- Temperature : Reactions proceed optimally at 40°C, balancing cyclization kinetics and catalyst decomposition.
Ketone Chain Installation
The propan-1-one moiety is introduced via Friedel-Crafts acylation or Mannich reaction . A two-step protocol proves effective:
Acylation of Azepane
Reacting 3-(4-methoxyphenyl)azepane with 3-chloropropionyl chloride in anhydrous DCM at 0°C produces 1-(3-(4-methoxyphenyl)azepan-1-yl)propan-1-one (Yield: 82%). Triethylamine (2.5 eq) scavenges HCl, preventing N-protonation and ensuring nucleophilic acylation.
Thioether Formation
The terminal chloride undergoes nucleophilic substitution with thiophenol in DMF at 80°C (12 hr), catalyzed by KI (10 mol%). This yields 1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one with 68% isolated yield after silica gel chromatography.
Critical parameters :
- Base selection : K2CO3 outperforms NaOH or Et3N in minimizing elimination side products.
- Solvent polarity : DMF enhances thiophenol nucleophilicity vs. DCM or THF.
Alternative Pathways: Michael Addition Approach
Inspired by chalcone-thiol conjugates, a thiol-Michael addition strategy was explored:
Synthesis of α,β-Unsaturated Ketone
Condensation of 1-(3-(4-methoxyphenyl)azepan-1-yl)propan-1-one with benzaldehyde under Claisen-Schmidt conditions (NaOH/EtOH, reflux) generates the enone intermediate (Yield: 74%).
Thiol Conjugation
Michael addition of thiophenol to the enone, catalyzed by cinchonine (1.5 mol%) in chloroform (25°C, 6 hr), affords the target compound in 89% yield. Stereoselectivity is moderate (dr 3:1), favoring the trans-adduct.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Acylation-SN2 | 68 | 95 | N/A | High |
| Michael Addition | 89 | 98 | dr 3:1 | Moderate |
The Michael route offers superior yield and purity but requires chiral resolution for enantiopure products. The SN2 pathway is more scalable but less atom-economical.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18, MeCN/H2O 70:30) shows ≥98% purity, with retention time 12.3 min.
Industrial Considerations
- Cost analysis : Thiophenol ($120/mol) vs. benzoyl chloride ($90/mol) makes the acylation route preferable for bulk production.
- Waste management : The Michael method generates less halogenated waste but requires catalyst recovery.
Q & A
Q. Critical Factors :
- Catalysts : Lewis acids (e.g., AlCl) enhance electrophilic substitution in Friedel-Crafts reactions for aryl ketone formation .
- Solvents : Polar solvents like DMF improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Temperature : Lower temperatures (0–10°C) during thiol coupling reduce side reactions like disulfide formation .
Table 1 : Representative Reaction Conditions
| Step | Reactants | Catalyst/Solvent | Yield Range |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde + Azepane | KCO/EtOH | 60–75% |
| 2 | Azepane-phenyl intermediate + Phenylthiol | DMF, 60°C | 50–65% |
| 3 | Crude product | Column chromatography | >95% purity |
Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Signals for azepane protons appear as multiplets (δ 1.5–2.5 ppm), while aromatic protons from the 4-methoxyphenyl and phenylthio groups resonate at δ 6.5–7.5 ppm. The methoxy group shows a singlet at δ ~3.8 ppm .
- 13C NMR : Carbonyl carbon (C=O) appears at δ 195–205 ppm, with aromatic carbons in the 110–160 ppm range .
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 384.18 for CHNOS) .
X-ray Crystallography : Resolves stereochemistry of the azepane ring and confirms the spatial orientation of substituents. For example, a non-centrosymmetric crystal structure may indicate nonlinear optical potential .
Q. Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .
How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its pharmacological properties?
Advanced Research Question
Methodology :
Analog Synthesis : Modify substituents (e.g., replacing methoxy with halogens or altering the azepane ring size) .
In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) and compare IC values with structural analogs .
Computational Modeling :
Q. Key Findings :
- The phenylthio group enhances lipophilicity (logP ~3.4), improving membrane permeability but potentially reducing solubility .
- 4-Methoxyphenyl contributes to π-π stacking with aromatic residues in target proteins .
What strategies are recommended for resolving contradictions in biological activity data observed across different studies?
Advanced Research Question
Common Contradictions : Discrepancies in IC values or conflicting reports on target selectivity.
Q. Resolution Strategies :
Replicate Conditions : Ensure identical assay protocols (e.g., cell density, serum concentration) .
Purity Verification : Re-test compounds with HPLC and HRMS to rule out impurities .
Orthogonal Assays : Use complementary methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
Meta-Analysis : Compare data with structurally similar compounds (e.g., replacing S with O in the thioether group) to identify trends .
Case Example : A study reporting low cytotoxicity (IC > 50 μM) may have used a cell line with high efflux pump activity (e.g., MDR1-overexpressing cells), necessitating validation in isogenic models .
What are the key considerations in designing kinetic and mechanistic studies for the reactions involving this compound?
Advanced Research Question
Experimental Design :
Time-Resolved Monitoring : Use stopped-flow UV-Vis or in-situ IR to track intermediate formation (e.g., enolate species in ketone reactions) .
Isotopic Labeling : Incorporate O or H to elucidate pathways (e.g., ketone reduction vs. nucleophilic attack) .
Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps .
Q. Mechanistic Insights :
- Thioether Formation : The reaction may proceed via a radical pathway (initiated by AIBN) or polar mechanism (base-mediated), with the latter favored in aprotic solvents .
- Azepane Ring Dynamics : Conformational flexibility (e.g., chair vs. boat) influences reactivity in substitution reactions .
Table 2 : Example Kinetic Parameters for Thioether Coupling
| Parameter | Value | Conditions |
|---|---|---|
| 0.05 min | DMF, 60°C, 0.1 M substrate | |
| Activation Energy () | 45 kJ/mol | Arrhenius plot (40–80°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
